5-Deuteriothiophene-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Deuteriothiophene-2-carboxylic acid is a deuterated derivative of thiophene-2-carboxylic acid, where one of the hydrogen atoms in the thiophene ring is replaced by a deuterium atom. This compound is of significant interest in various fields of scientific research due to its unique properties imparted by the presence of deuterium, which can influence reaction mechanisms and stability.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-deuteriothiophene-2-carboxylic acid typically involves the deuteration of thiophene-2-carboxylic acid. One common method is the exchange of hydrogen with deuterium using deuterium oxide (D₂O) in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of a base to facilitate the exchange process.

Industrial Production Methods: Industrial production of 5-deuteri

生物活性

5-Deuteriothiophene-2-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

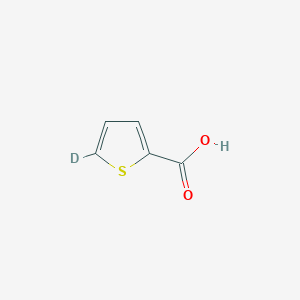

This compound is a derivative of thiophene, characterized by the presence of a deuterium atom and a carboxylic acid functional group. The structural formula can be represented as follows:

This unique structure contributes to its reactivity and biological properties, making it a subject of interest in medicinal chemistry.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound through various mechanisms:

- Cell Viability Reduction : In vitro assays using A549 human lung adenocarcinoma cells showed that compounds related to this compound exhibited significant cytotoxic effects. For instance, certain derivatives reduced cell viability by up to 66% when compared to standard chemotherapeutic agents like cisplatin .

- Structure-Activity Relationship (SAR) : The anticancer activity is influenced by the structural modifications on the thiophene ring. Compounds with free amino groups demonstrated enhanced activity, suggesting that specific functional groups are critical for efficacy against cancer cells .

- Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells, likely mediated by oxidative stress pathways, which are crucial in cancer progression and treatment resistance .

Antimicrobial Activity

This compound also exhibits promising antimicrobial properties:

- Broad-Spectrum Activity : Studies have indicated effectiveness against multidrug-resistant strains of Staphylococcus aureus and other clinically significant pathogens. This is particularly relevant in the context of rising antibiotic resistance .

- Minimum Inhibitory Concentration (MIC) : The MIC values for various derivatives have been reported, showcasing significant potency against resistant bacterial strains. For example, certain derivatives were effective at concentrations as low as 1.25 μg/mL against Mycobacterium tuberculosis .

- Potential as an Antimycobacterial Agent : The compound's ability to inhibit mycobacterial growth positions it as a candidate for developing new treatments for tuberculosis, especially given its low toxicity in vivo .

Case Studies

Several case studies highlight the biological activities of this compound:

- Study on Lung Cancer Cells : A study assessed the effects of various thiophene derivatives on A549 cells, revealing that modifications significantly affected cytotoxicity and selectivity towards cancerous versus non-cancerous cells .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties against resistant strains, demonstrating that specific derivatives could effectively combat infections that are otherwise difficult to treat due to resistance mechanisms .

Data Summary

The following table summarizes key findings regarding the biological activities of this compound and its derivatives:

| Activity Type | Test Organism/Cell Line | IC50 (µM) | Remarks |

|---|---|---|---|

| Anticancer | A549 (lung adenocarcinoma) | 66 | Significant reduction in cell viability |

| Antimicrobial | Staphylococcus aureus | 1.25 | Effective against multidrug-resistant strains |

| Antimycobacterial | Mycobacterium tuberculosis | 1.25 | Low toxicity in vivo |

科学的研究の応用

Synthesis of 5-Deuteriothiophene-2-carboxylic Acid

The synthesis of this compound typically involves deuteration processes that enhance the stability and efficacy of the compound in various applications. The most common methods include:

- Lithiation and Carbonation : Utilizing n-butyllithium to selectively remove hydrogen at the 5-position followed by carbonation to introduce the carboxylic acid group.

- Electrophilic Aromatic Substitution : This method allows for the introduction of deuterium at specific positions on the thiophene ring, enhancing its chemical properties for further reactions.

Biological Activities

This compound exhibits a range of biological activities that make it valuable in pharmaceutical research. Key findings include:

- Antiviral Activity : Research indicates that derivatives of thiophene-2-carboxylic acids can act as inhibitors of Hepatitis C virus NS5B polymerase, showcasing potential in antiviral drug development .

- Anticancer Properties : Studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents .

- Neuroprotective Effects : Some derivatives have been linked to neuroprotection in models of ischemic stroke, indicating a role in preserving mitochondrial function and reducing oxidative stress .

Applications in Medicinal Chemistry

The applications of this compound in medicinal chemistry are significant:

- Drug Development : It serves as a precursor for synthesizing various pharmaceuticals, including anticoagulants like rivaroxaban .

- Research on Enzyme Inhibition : Its derivatives are being studied for their ability to inhibit enzymes involved in critical biological pathways, which can lead to new therapeutic strategies .

Case Study 1: Antiviral Inhibition

A study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of thiophene-2-carboxylic acids as inhibitors of HCV NS5B polymerase. The findings indicated that modifications at the 5-position significantly enhanced antiviral activity, demonstrating the importance of this compound in drug design .

Case Study 2: Anticancer Activity

In vitro studies assessed the cytotoxicity of several thiophene derivatives against human cancer cell lines. The results showed that compounds with a thiophene backbone exhibited IC50 values in the low micromolar range, indicating strong potential for development into anticancer therapies .

Data Summary Table

| Application Area | Activity Type | Findings |

|---|---|---|

| Medicinal Chemistry | Drug Development | Precursor for rivaroxaban synthesis |

| Antiviral Research | HCV Polymerase Inhibition | Significant activity enhancement through structural modifications |

| Cancer Research | Cytotoxicity | Low micromolar IC50 values against cancer cell lines |

| Neuroprotection | Mitochondrial Function Preservation | Reduction of oxidative stress during ischemic events |

特性

IUPAC Name |

5-deuteriothiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4O2S/c6-5(7)4-2-1-3-8-4/h1-3H,(H,6,7)/i3D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QERYCTSHXKAMIS-WFVSFCRTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC=C(S1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。